molecular formula C5H8ClNO B2666410 N-(2-chloroethyl)prop-2-enamide CAS No. 44653-15-8

N-(2-chloroethyl)prop-2-enamide

Cat. No.: B2666410
CAS No.: 44653-15-8
M. Wt: 133.58
InChI Key: WSLOZQLOMMLGPY-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)prop-2-enamide: is a chemical compound with the molecular formula C5H8ClNO and a molecular weight of 133.58 g/mol . It is also known by its IUPAC name, N-(2-chloroethyl)acrylamide . This compound is typically used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)prop-2-enamide involves the reaction of acryloyl chloride with 2-chloroethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, usually around 0°C to 5°C, to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-(2-chloroethyl)prop-2-enamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-chloroethyl)prop-2-enamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)prop-2-enamide involves its ability to undergo substitution and polymerization reactions. The chlorine atom in the compound can be replaced by other nucleophiles, leading to the formation of various derivatives. The double bond in the acrylamide moiety allows the compound to polymerize, forming polymers with different properties .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific reactivity and the ability to undergo both substitution and polymerization reactions. This dual reactivity makes it a versatile compound in various chemical synthesis processes and applications .

Properties

IUPAC Name

N-(2-chloroethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO/c1-2-5(8)7-4-3-6/h2H,1,3-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLOZQLOMMLGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44653-15-8
Record name N-(2-chloroethyl)prop-2-enamide
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